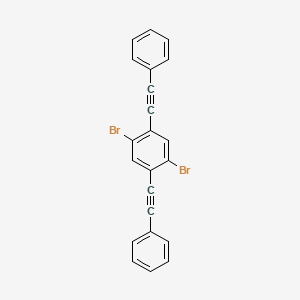

((2,5-Dibromo-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzene

Description

((2,5-Dibromo-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzene is a conjugated aromatic compound featuring a central 2,5-dibromo-1,4-phenylene core symmetrically linked to two benzene rings via ethynylene bridges. This structure confers rigidity, extended π-conjugation, and reactivity at the bromine sites, making it a versatile precursor in cross-coupling reactions (e.g., Suzuki, Sonogashira) for synthesizing polymers, macrocycles, and functional materials . Its characterization by $ ^1H $-NMR (δ = 7.52 ppm for aromatic protons) and Rf = 0.27 (PE:EA = 5:1) aligns with reported data .

Propriétés

IUPAC Name |

1,4-dibromo-2,5-bis(2-phenylethynyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12Br2/c23-21-16-20(14-12-18-9-5-2-6-10-18)22(24)15-19(21)13-11-17-7-3-1-4-8-17/h1-10,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLIXPDDASVTRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC(=C(C=C2Br)C#CC3=CC=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: ((2,5-Dibromo-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: The ethynyl groups can participate in coupling reactions to form larger conjugated systems.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Coupling Reactions: Catalysts such as palladium or copper in the presence of ligands like triphenylphosphine.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce extended conjugated systems .

Applications De Recherche Scientifique

Chemistry: In chemistry, ((2,5-Dibromo-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzene is used as a building block for the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of materials with specific electronic and optical properties .

Biology and Medicine: While direct applications in biology and medicine are less common, derivatives of this compound may be explored for their potential biological activity and as intermediates in the synthesis of pharmaceuticals .

Industry: In industry, this compound can be used in the development of advanced materials, such as conductive polymers and organic semiconductors. Its ability to form extended conjugated systems makes it valuable for applications in electronics and optoelectronics .

Mécanisme D'action

The mechanism by which ((2,5-Dibromo-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzene exerts its effects is primarily related to its ability to participate in various chemical reactions. The bromine atoms and ethynyl groups provide reactive sites for substitution and coupling reactions, enabling the formation of complex molecular structures. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparaison Avec Des Composés Similaires

4,4’-((2,5-Dibromo-1,4-phenylene)bis(ethyne-2,1-diyl))bis(tert-butylbenzene)

- Structure : Replaces terminal benzene with tert-butylbenzene.

- Properties: The bulky tert-butyl groups enhance solubility in organic solvents, facilitating higher synthetic yields (87% via Sonogashira coupling) compared to the parent compound .

- Applications : Used in one-pot Suzuki reactions to synthesize boron-doped polycyclic aromatic hydrocarbons (80% yield) .

{[(2,5-Dibromo-1,4-phenylene)bis(oxy)]bis(ethane-2,1-diyl)}dibenzene (3EtPh)

- Structure : Ethynylene bridges replaced by ether linkages.

- Impact : Reduced conjugation lowers electronic delocalization, altering optoelectronic properties. Used in polymer solar cells for side-chain engineering .

Derivatives with Functional Groups for Sensing

4,4′-(2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl)dibenzoic acid (p-acid-Br)

- Structure : Methoxy and carboxylic acid substituents.

- Optical Properties : Exhibits strong fluorescence with absorption/emission maxima red-shifted compared to brominated analogs due to electron-donating methoxy groups .

- Applications: Thiourea detection: Linear range 0.5–1000 nM, detection limit 0.26 nM . Immunosensors: Functionalized silica nanospheres detect α-fetoprotein (AFP) via UV-vis spectroscopy .

4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzaldehyde

- Structure : Terminal aldehyde groups.

- Reactivity : Aldehydes enable covalent organic framework (COF) synthesis and macrocycle formation for live-cell imaging .

Silicon-Protected Analogs

((2,5-Dibromo-1,4-phenylene)bis(ethyne-2,1-diyl))bis(trimethylsilane) (M3)

- Structure : Trimethylsilyl (TMS) protecting groups on ethynyl termini.

- Utility : TMS groups enhance stability during synthesis; subsequent deprotection enables further functionalization .

Thiophene- and Amine-Modified Derivatives

2,2'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dithiophene (14)

- Structure : Thiophene rings replace benzene.

- Optical Properties: Absorption maxima at 385 nm (vs. 365 nm for non-thiophene analogs), demonstrating extended conjugation .

Amine-Containing Poly(phenylene ethynylene) (PPE)

- Structure : Incorporates ethynylamine side chains.

- Applications: Forms conjugated polymer nanoparticles (CPNs) for siRNA delivery, leveraging amine-DNA electrostatic interactions .

Comparative Data Table

Key Findings and Implications

- Substituent Effects : Bulky groups (e.g., tert-butyl) improve solubility and reaction yields, while electron-donating groups (methoxy) enhance fluorescence for sensing .

- Linkage Type : Ethynylene bridges promote conjugation vs. ether linkages, critical for optoelectronic applications .

- Functionalization : Bromine sites enable versatile cross-coupling, while aldehydes or amines expand utility in biomedicine and materials science .

Activité Biologique

Overview

((2,5-Dibromo-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzene is a synthetic organic compound characterized by its unique structural features, including two bromine atoms and ethynyl groups attached to a phenylene ring. Its chemical formula is , and it is known for its potential applications in materials science and organic electronics due to its conjugated system. However, the exploration of its biological activity remains limited, necessitating further investigation into its pharmacological properties.

The compound's structure allows it to engage in various chemical reactions:

- Substitution Reactions : The bromine atoms can be replaced with other functional groups.

- Coupling Reactions : Ethynyl groups can participate in reactions to form larger conjugated systems.

- Oxidation and Reduction Reactions : These can lead to diverse derivatives with potential biological activity.

Cytotoxicity and Selectivity

Research into the biological activity of similar compounds suggests that structural elements significantly influence cytotoxicity. For instance, studies on benzodiazepine derivatives indicate that large aromatic groups enhance cytotoxic effects against transformed T-cells, suggesting that structural modifications may yield compounds with selective cytotoxicity . While direct studies on ((2,5-Dibromo-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzene are sparse, the presence of bromine and ethynyl groups could imply potential for similar activities.

Structure-Activity Relationship (SAR)

The structure-activity relationship is critical in determining the biological efficacy of compounds. For example, modifications to the dithiocarbamate moiety in brassinin derivatives have shown varying degrees of inhibition against indoleamine 2,3-dioxygenase (IDO), a target for cancer immunotherapy. This highlights how small changes in molecular structure can lead to significant differences in biological activity . Future research could explore how modifying the bromine or ethynyl groups in ((2,5-Dibromo-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzene affects its biological properties.

Inhibition Studies

Inhibition studies on related compounds have identified key structural components necessary for activity. For example:

Q & A

Q. What are the standard synthetic routes for ((2,5-Dibromo-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzene?

Answer: The synthesis typically involves Sonogashira cross-coupling reactions , which connect aryl halides to terminal alkynes. A representative procedure includes:

- Reacting 1,4-dibromo-2,5-dimethoxybenzene (or analogous dibromo derivatives) with ethynyltrimethylsilane under palladium/copper catalysis (e.g., PdCl₂(PPh₃)₂ and CuI) in triethylamine .

- Subsequent desilylation with KOH/MeOH yields the terminal alkyne intermediate .

- Final coupling with iodobenzene derivatives under Sonogashira conditions forms the ethynylene-linked structure .

Key reagents: Pd catalysts, CuI co-catalysts, and halogenated aromatic precursors.

Q. What spectroscopic methods are used to characterize this compound?

Answer:

- ¹H/¹³C NMR : Confirms regiochemistry and structural integrity. For example, aromatic protons appear as singlet peaks (δ ~7.4 ppm) in symmetrical derivatives, while ethynyl carbons resonate at ~90–100 ppm in ¹³C NMR .

- UV-Vis/fluorescence spectroscopy : Determines π-conjugation extent. Absorption maxima near 335 nm (in CHCl₃) and emission spectra are typical for phenyleneethynylene systems .

- IR spectroscopy : Identifies acetylene C≡C stretches (~2200 cm⁻¹) and bromine substituent vibrations .

Q. What are the primary applications of this compound in academic research?

Answer:

- Fluorescence probes : Functionalized with carboxylic acid groups (e.g., p-acid-Br derivatives) for thiourea detection, achieving a detection limit of 0.26 nM via fluorescence quenching .

- Biosensors : Incorporated into graphene oxide-chitosan/gold nanoparticle composites for cancer biomarker detection (e.g., PSA, CEA) using electrochemical impedance spectroscopy .

- Polymer precursors : Used in conjugated polymer nanoparticles (CPNs) for siRNA delivery, optimized via dialysis and filtration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Answer:

- Catalyst loading : Reducing PdCl₂(PPh₃)₂ to 0.02 mmol (2 mol%) and CuI to 0.04 mmol (4 mol%) minimizes side reactions while maintaining efficiency .

- Solvent selection : Triethylamine as a base and solvent enhances coupling efficiency compared to DMF or THF .

- Purification : Column chromatography (SiO₂, n-hexane/CH₂Cl₂ 3:5) effectively isolates the product from unreacted starting materials .

Q. How do bromine substituents influence electronic properties compared to methoxy analogs?

Answer:

- Electron-withdrawing effects : Bromine reduces electron density in the π-system, blue-shifting absorption maxima compared to methoxy-substituted derivatives (e.g., 335 nm vs. 360 nm in dimethoxy analogs) .

- Conjugation disruption : Bromine’s steric bulk may limit planarization, reducing π-orbital overlap. Computational studies (DFT) can quantify this effect .

- Reactivity : Bromine enables further functionalization (e.g., Suzuki coupling), whereas methoxy groups are inert under similar conditions .

Q. How can contradictions in optical data between structurally similar compounds be resolved?

Answer:

- Comparative analysis : For example, 2,5-dimethoxy derivatives exhibit red-shifted absorption due to enhanced electron donation, whereas bromine substituents blue-shift spectra. Discrepancies arise from conjugation length vs. substituent electronic effects .

- Solvent effects : Polar solvents stabilize charge-transfer states, altering emission profiles. Standardize solvent systems (e.g., CHCl₃ at 3×10⁻⁶ M) for direct comparisons .

- X-ray crystallography : Resolves structural ambiguities, as demonstrated for ethynylene-linked trifluoromethylbenzene derivatives .

Methodological Challenges & Data Analysis

Q. What strategies validate interactions between this compound and biological targets?

Answer:

Q. How to design stability studies for conjugated polymers derived from this compound?

Answer:

Q. What computational methods predict electronic behavior in derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.